2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a dimethoxyphenyl group linked through an acetohydrazide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 4-bromonaphthalene-1-carbaldehyde with 2-(3,4-dimethoxyphenyl)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces oxides or quinones.
Reduction: Yields amines.
Substitution: Results in substituted naphthalene derivatives.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromonaphthalen-1-yl)acetic acid
- 4-bromonaphthalen-1-yl 2-(4-methylphenoxy)acetate
- 2-{[(4-bromonaphthalen-1-yl)amino]methylidene}propanedinitrile
Uniqueness
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is unique due to its specific structural features, such as the combination of a bromonaphthalene moiety and a dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C21H19BrN2O3 |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H19BrN2O3/c1-26-19-10-7-14(11-20(19)27-2)13-23-24-21(25)12-15-8-9-18(22)17-6-4-3-5-16(15)17/h3-11,13H,12H2,1-2H3,(H,24,25)/b23-13+ |
InChI Key |
YXIBQRMEPRRSFR-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC |
Origin of Product |
United States |
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